(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE
Description
(S)-4,5-Isopropylidene-2-pentenylbromide is a chiral brominated organic compound characterized by an isopropylidene-protected diol group and a terminal bromide moiety. The isopropylidene group (a cyclic ketal) confers steric and electronic stability to the molecule, making it a valuable intermediate in asymmetric organic synthesis. The compound’s stereochemistry at the S-configuration positions it as a critical building block for synthesizing enantioselective pharmaceuticals, agrochemicals, and specialty materials. Its reactivity is dominated by the bromide group, which participates in nucleophilic substitutions (e.g., Suzuki couplings) and cross-coupling reactions.
Properties
CAS No. |
198402-59-4 |
|---|---|
Molecular Formula |
C8H13BrO2 |
Molecular Weight |
221.09 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,5-Isopropylidene-2-pentenylbromide typically involves the bromination of a suitable precursor. One common method is the bromination of (S)-4,5-isopropylidene-2-pentene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-4,5-Isopropylidene-2-pentenylbromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Addition Reactions: The double bond in the pentenyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Addition: Electrophiles like hydrogen halides or halogens in non-polar solvents.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Addition: Formation of haloalkanes or dihalides.
Scientific Research Applications
(S)-4,5-Isopropylidene-2-pentenylbromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (S)-4,5-Isopropylidene-2-pentenylbromide in chemical reactions involves the reactivity of the bromine atom and the double bond. The bromine atom can act as a leaving group in substitution and elimination reactions, while the double bond can participate in addition reactions. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
Functional Group Reactivity
- Bromide this compound : The bromide group acts as an excellent leaving group, enabling nucleophilic substitutions (e.g., Grignard reactions) and transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Its stereochemistry ensures enantioselectivity in product formation.
- Alcohol (R)-4,5-Isopropylidene-2-pentenol: The hydroxyl group is amenable to oxidation (e.g., to ketones) or protection/deprotection strategies. Its synthesis achieves near-quantitative yields (99.3%) under optimized conditions .
- Carboxylic Acid (S)-4,5-Isopropylidene-2-pentanoic acid: The carboxylic acid group facilitates esterification, amidation, and decarboxylation. However, lower yields (35%) in some routes suggest sensitivity to reaction conditions .
Research Implications and Limitations
While this compound exhibits versatile reactivity, gaps in its reported synthesis and stability data (e.g., exact melting points, solubility) limit industrial adoption. Future research should prioritize optimizing halogenation protocols and exploring its utility in novel catalytic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
